Propamidine Monoamide Isethionate Propamidine Monoamide Isethionate
Brand Name: Vulcanchem
CAS No.: 1391051-87-8
VCID: VC0136449
InChI: InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6)
SMILES: C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O
Molecular Formula: C19H25N3O7S
Molecular Weight: 439.483

Propamidine Monoamide Isethionate

CAS No.: 1391051-87-8

Reference Standards

VCID: VC0136449

Molecular Formula: C19H25N3O7S

Molecular Weight: 439.483

Propamidine Monoamide Isethionate - 1391051-87-8

CAS No. 1391051-87-8
Product Name Propamidine Monoamide Isethionate
Molecular Formula C19H25N3O7S
Molecular Weight 439.483
IUPAC Name 4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid
Standard InChI InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6)
Standard InChIKey GKLXXISYELOYFL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O
Synonyms 1-(4-Amidophenoxy)-3-(4-amidinophenoxy)propane Isetionate; Propamidine Monoamide Isetionate;
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator